molecular formula C13H18BrNO3 B2915168 tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate CAS No. 1593201-17-2

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate

Cat. No.: B2915168
CAS No.: 1593201-17-2
M. Wt: 316.195
InChI Key: PQRSEALCCLJIHJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate (CAS: 1593201-17-2) is a carbamate derivative featuring a tert-butyl carbamate group linked to a 4-bromophenoxyethyl chain. Its molecular formula is C₁₃H₁₈BrNO₃, with a molecular weight of 316.20 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRSEALCCLJIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

    Nucleophiles: such as amines or thiols for substitution reactions.

    Oxidizing agents: like hydrogen peroxide for oxidation reactions.

    Reducing agents: such as lithium aluminum hydride for reduction reactions.

Major Products:

  • Substitution reactions typically yield derivatives where the bromine atom is replaced by another functional group.
  • Oxidation and reduction reactions result in the formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is utilized in the development of biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The exact molecular pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with halogen substituents (e.g., Cl, Br, F) or different positions on the phenyl ring exhibit distinct reactivity and physicochemical properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate 4-Br 316.20 Intermediate in drug synthesis
tert-Butyl (4-chlorophenethyl)carbamate 4-Cl 255.74 Non-hazardous, used in medicinal chemistry
tert-Butyl N-[2-(6-fluoro-1H-indol-3-yl)ethyl]carbamate 6-F (indole) 278.33 Potential CNS-targeting applications
tert-Butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate 4-formyl oxazole 308.31 Building block for heterocyclic synthesis

Key Observations :

  • Bromine’s higher molecular weight and electronegativity compared to chlorine may influence solubility and reactivity in cross-coupling reactions .
  • Fluorinated derivatives (e.g., indole-based) are often explored for CNS drug development due to enhanced bioavailability .
Linker Modifications

The nature of the linker (e.g., phenoxyethyl vs. phenethyl) affects conformational flexibility and interactions with biological targets:

Compound Name Linker Type Molecular Weight (g/mol) Applications Reference
This compound Phenoxyethyl 316.20 Suzuki-Miyaura coupling precursor
N-Boc-2-(4-bromophenyl)ethylamine Phenethyl 298.19 Amine-protecting group in peptide synthesis
tert-Butyl N-{2-[4-(3-aminopropyl)piperazin-1-yl]ethyl}carbamate Piperazine-ethyl 316.43 Ligand for receptor-targeted therapies

Key Observations :

  • Piperazine-containing derivatives are tailored for receptor-binding studies, leveraging nitrogen’s coordination properties .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings improve reaction rates in nucleophilic aromatic substitution (SNAr) .
  • Steric hindrance from bulky tert-butyl groups may reduce yields in alkylation steps .

Key Observations :

  • tert-Butyl carbamates exhibit superior stability compared to ethyl or vinyl carbamates, which are prone to metabolic activation into carcinogens .
  • Bromine’s lipophilicity may reduce aqueous solubility compared to chlorine analogs .

Biological Activity

tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈BrNO₃
  • Molecular Weight : 316.20 g/mol
  • Structural Features : The compound contains a tert-butyl group, a bromophenoxy moiety, and an ethyl carbamate structure, contributing to its unique reactivity and potential biological effects.

The precise mechanism of action for this compound remains largely unexplored. However, the presence of the bromophenoxy group suggests a potential for interactions with various biological targets, possibly influencing pathways related to:

  • Antimicrobial Activity : The bromine atom and aromatic rings may enhance antibacterial or antifungal properties, as seen in related compounds.
  • Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes critical for microbial survival, indicating a possible pathway for this compound as well.

Biological Activities

  • Antimicrobial Properties :
    • Compounds similar to this compound have demonstrated significant antimicrobial activity against various pathogens. The bromine substituent may enhance the compound's efficacy against bacteria and fungi .
  • Potential Pharmaceutical Applications :
    • Its structural features allow it to serve as a precursor in synthesizing other biologically active molecules, potentially leading to the development of new therapeutic agents.
  • Effects on Insect Populations :
    • Related studies indicate that carbamate derivatives can act as insecticides, affecting reproductive parameters in target species such as Rhipicephalus (Boophilus) microplus (cattle tick). This suggests that similar compounds could be explored for pest control applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl N-(4-bromophenyl)carbamateLacks the ethyl group; simpler structureAntimicrobial activity observed
tert-Butyl N-(4-bromobutyl)carbamateDifferent alkyl chain lengthSimilar antimicrobial properties
tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamateContains cyclopropyl moiety; unique reactivityDiverse pharmacological properties

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluating ethyl-4-bromophenyl carbamates found significant antimicrobial effects against various bacterial strains, suggesting that similar structures could yield comparable results .
  • Insecticidal Activity :
    • Research indicated that 4-ethyl-bromophenyl carbamates significantly reduced reproductive viability in R. microplus, demonstrating their potential as effective ixodicides . This highlights the need for further exploration of this compound in agricultural applications.
  • Pharmacological Potential :
    • Preliminary findings suggest that carbamate derivatives exhibit low toxicity in mammals while maintaining effectiveness against target organisms, which is crucial for developing safe pharmaceutical agents.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate intermediates with bromophenoxyethyl derivatives. A general procedure (e.g., ) uses tert-butyl (ω-bromoalkyl)carbamates as precursors, reacting them with 4-bromophenol under nucleophilic substitution conditions. Key parameters:
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalyst : Bases like K₂CO₃ or NaH facilitate deprotonation of phenolic OH.
  • Temperature : 50–80°C for 12–24 hours optimizes yield .
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. LC-MS or TLC monitors reaction progress .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR confirms the tert-butyl group (singlet at δ 1.4 ppm) and aromatic protons (δ 6.8–7.5 ppm for bromophenoxy). 13^{13}C NMR identifies carbamate carbonyl (~155 ppm) and quaternary carbons .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇BrNO₃: 322.0340; observed: 322.0335) .
  • IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm carbamate functionality.

Advanced Research Questions

Q. How can contradictions in reaction yields between different synthesis protocols be resolved?

  • Methodological Answer : Yield discrepancies often arise from variations in:
  • Substrate purity : Impurities in bromophenol or tert-butyl intermediates reduce efficiency. Pre-purify starting materials via recrystallization .
  • Moisture sensitivity : Carbamate formation is moisture-sensitive; use anhydrous solvents and inert atmosphere .
  • Workup protocols : Incomplete extraction or column chromatography gradients may lead to product loss. Optimize solvent ratios (e.g., hexane:EtOAc from 4:1 to 1:1) .
    Statistical design of experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) and interactions .

Q. What strategies are recommended for resolving the crystal structure of tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures to grow single crystals .
  • X-ray diffraction : Employ SHELX software for structure solution and refinement. Key steps:
  • Index and integrate data using SHELXD.
  • Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms.
  • Validate hydrogen bonding (e.g., N-H···O interactions) using Mercury visualization .
  • Data quality : High-resolution (<1.0 Å) data reduces thermal motion artifacts.

Q. How to design stability studies for this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal stability : Perform TGA/DSC to assess decomposition temperatures (e.g., onset at ~200°C for tert-butyl carbamates) .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC. Acidic/basic conditions cleave the carbamate bond .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; rely on peer-reviewed protocols .
  • Advanced questions emphasize mechanistic and structural insights, while basic questions focus on synthesis and characterization.
  • For conflicting data, cross-validate using multiple techniques (e.g., NMR, HRMS, XRD) .

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